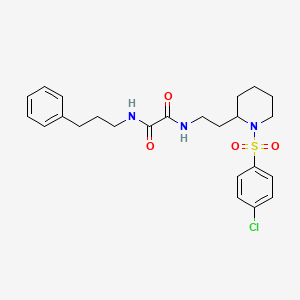
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a complex compound featuring a piperidine ring, a sulfonamide group, and an oxalamide moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H28ClN3O4S
- Molecular Weight : 478.0 g/mol
- CAS Number : 898406-76-3
The compound's structural components enhance its lipophilicity, potentially improving bioavailability and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors, particularly G protein-coupled receptors (GPCRs) and ion channels. It is believed to modulate neurotransmission pathways, which may have implications for treating central nervous system disorders.
Target Interaction
- Receptors : The compound may bind to serotonin receptors and other targets involved in mood regulation.
- Biochemical Pathways : It influences signaling pathways related to neurotransmission and cellular metabolism, leading to therapeutic effects in complex diseases.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Significant inhibitory effects on acetylcholinesterase (AChE) and urease.
- Antitumor Effects : Potential applications in cancer chemotherapy due to their ability to inhibit tumor growth.
Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized various piperidine derivatives, including those similar to our compound. The results showed promising antibacterial activity against multiple strains, indicating the potential for development into therapeutic agents for infections .
- Enzyme Inhibition Studies : Another research effort highlighted the effectiveness of piperidine derivatives as AChE inhibitors. Compounds demonstrated IC50 values indicating strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease .
- Pharmacological Applications : Investigations into the pharmacological behavior of sulfonamide-containing compounds revealed their potential in treating diabetes through hypoglycemic activity and as anti-inflammatory agents .
Eigenschaften
IUPAC Name |
N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCWRZRDAWNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














